molecular formula C12H23NO4 B2524661 Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate CAS No. 2287334-56-7

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate

Cat. No.: B2524661
CAS No.: 2287334-56-7
M. Wt: 245.319
InChI Key: LYOTXGLPXBPDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate (CAS 2287334-56-7) is a high-purity chemical building block featuring a seven-membered azepane ring. This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel molecules with potential biological activity. The structure incorporates both a hydroxy and a methoxy functional group on the azepane ring, which are common features in compounds designed for antioxidative and antiproliferative studies . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, a fundamental strategy in multi-step organic synthesis to achieve chemoselectivity . This protection is essential when constructing complex molecules, allowing researchers to selectively modify other parts of the structure without unwanted side reactions. Azepane and related azepine scaffolds are recognized as privileged structures in drug design. Research has demonstrated the value of similar azepane sulfonamide derivatives as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases . Furthermore, such N-heterocyclic cores are frequently explored in the development of kinase inhibitors for oncology research . The presence of electron-donating methoxy and hydroxy groups on the ring can enhance the antioxidative properties of the final molecule, as these groups are known to donate hydrogen atoms or electrons to stabilize free radicals . This building block is supplied as an oil and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound as a versatile intermediate for constructing potential pharmacologically active agents, exploring structure-activity relationships, and developing new synthetic methodologies.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(14)10(13)16-4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOTXGLPXBPDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is being investigated for its potential as a drug candidate due to its structural properties. It has shown promise in:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens .
  • Anticancer Properties : Preliminary research indicates potential anticancer activities, making it a candidate for further exploration in cancer therapeutics .

Biological Research

The compound's unique structure allows it to interact with specific molecular targets. Research has indicated that it may:

  • Inhibit Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects .
  • Modulate Biological Pathways : Its interaction with receptors could lead to various biological effects relevant to disease treatment .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesPotential Applications
Tert-butyl carbazateTert-butyl esterAntimicrobial, anticancer
Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylateHydroxymethyl groupAntimicrobial
Tert-butyl 3-hydroxyazetidine-1-carboxylateHydroxyl group onlyDrug intermediate

Case Study 1: Antimicrobial Activity

In a study examining various azepane derivatives, this compound demonstrated significant antimicrobial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of azepane derivatives revealed that this compound exhibited cytotoxic effects on cancer cell lines. The study highlighted its potential role in targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, stability, and safety.

Structural Features
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
This compound Azepane (7-membered) 2-OCH₃, 3-OH, 1-Boc C₁₂H₂₃NO₅ 261.3 (calculated)
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered) 3-CH₂OH, 4-(4-OCH₃-C₆H₄), 1-Boc C₁₇H₂₅NO₄ 307.4

Key Differences :

Physicochemical Properties
  • Polarity : The azepane derivative’s hydroxyl and methoxy groups increase polarity compared to the pyrrolidine compound’s aromatic and hydroxymethyl substituents. This may improve aqueous solubility.
  • Molecular Weight : The pyrrolidine analog (307.4 g/mol) has a higher molecular weight due to the phenyl group, which could reduce passive membrane permeability compared to the azepane compound (261.3 g/mol).
Stability and Reactivity
  • Thermal Stability: Both compounds are stable under recommended storage conditions (dry, inert atmosphere).
  • Reactivity : The azepane’s hydroxyl group may participate in hydrogen bonding or oxidation reactions, whereas the pyrrolidine’s hydroxymethyl group offers a site for further functionalization (e.g., esterification).

Biological Activity

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Neuroprotective Effects : The compound has shown protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies indicate that it can enhance cell viability in astrocytes exposed to Aβ, suggesting a mechanism that reduces oxidative stress and inflammation in neuronal cells .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer's disease pathology. The inhibition constants for these enzymes were found to be IC50 = 15.4 nM for β-secretase and Ki = 0.17 μM for acetylcholinesterase, indicating potent activity .

In Vitro Studies

In a study assessing the effects of this compound on astrocytes:

  • Cell Viability : Treatment with the compound improved cell viability significantly when co-administered with Aβ (62.98 ± 4.92% viability) compared to Aβ alone (43.78 ± 7.17% viability) .
  • Cytokine Production : The compound reduced the production of pro-inflammatory cytokines such as TNFα, which are elevated in response to Aβ exposure. However, the reduction was not statistically significant compared to controls .

Case Studies

  • Neuroprotection Against Oxidative Stress :
    • In models of oxidative stress induced by scopolamine, this compound demonstrated a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and oxidative damage .
  • Behavioral Studies :
    • Animal models treated with the compound showed improvements in behavioral symptoms associated with neurodegenerative conditions, suggesting its potential as a therapeutic agent for diseases like Parkinson's and Alzheimer's .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Measurement Method
Cell ViabilityIncreased viability in astrocytesMTT assay
β-secretase InhibitionIC50 = 15.4 nMEnzymatic assay
Acetylcholinesterase InhibitionKi = 0.17 μMEnzymatic assay
Reduction in TNFα ProductionDecreased levelsCytokine assay
Neuroprotective EffectsImproved behavior in animal modelsBehavioral tests

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate be optimized for higher yield and purity?

  • Methodological Answer :

  • Step 1 : Use a multi-step approach with protecting groups (e.g., tert-butyloxycarbonyl) to stabilize reactive intermediates during azepane ring formation .
  • Step 2 : Optimize reaction conditions:
  • Temperature : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
  • Catalysts : Employ palladium catalysts for selective methoxylation .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., hydroxy and methoxy group positions) and ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 286.165) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should the compound’s stability be evaluated under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Thermal Stability : Store at 40°C for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours; assess changes in NMR spectra .
  • Recommendations : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What reaction mechanisms are plausible for this compound in organic transformations?

  • Methodological Answer :

  • Oxidation : The hydroxyl group may form a ketone via Jones reagent (CrO3_3/H2_2SO4_4) under anhydrous conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) can reduce the azepane ring’s strain .
  • Substitution : Methoxy group displacement with amines (e.g., SN2 mechanism in DMF at 80°C) .
  • Computational Validation : Density Functional Theory (DFT) calculations to map transition states and energy barriers .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton signals (e.g., diastereotopic hydrogens) .
  • Step 2 : Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to trace ambiguous coupling .
  • Step 3 : Cross-validate with X-ray crystallography for absolute configuration determination .

Q. What strategies are effective for assessing the compound’s biological activity in drug discovery?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholine esterase) using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with 3^3H-labeled competitors .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinity to protein pockets (e.g., kinase domains) .

Q. How can computational modeling enhance understanding of the compound’s reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (water/DMSO) to predict reaction pathways .
  • DFT Applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • ADMET Prediction : Use SwissADME to estimate bioavailability and metabolic stability .

Q. What methodologies address stereochemical challenges during synthesis and analysis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TDDFT) to confirm absolute configuration .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective hydroxylation .

Key Considerations for Experimental Design

  • Contradictory Data : Cross-reference NMR and MS results with synthetic intermediates to trace impurities (e.g., tert-butyl cleavage byproducts) .
  • Reagent Selection : Prefer anhydrous solvents (THF, DCM) to avoid hydrolysis of the tert-butyl ester .
  • Safety Protocols : Follow OSHA guidelines for handling azetidine/azepane derivatives (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.